molecular formula C21H16FN5O2 B2505821 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797602-97-1

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B2505821
CAS RN: 1797602-97-1
M. Wt: 389.39
InChI Key: LUMWLHWJPZRSMH-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea" is a complex molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it may have interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds, such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, involves the condensation of amines with substituted phenyl isocyanates under mild conditions . This suggests that the synthesis of the compound might also involve a similar condensation reaction, possibly using an amine derived from a pyridin-4-yl-1,2,4-oxadiazol-5-yl compound and a 2-fluorophenyl isocyanate.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using NMR spectroscopy and elemental analyses . These techniques would likely be applicable to the analysis of "this compound" to determine its structure and confirm the success of the synthesis.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. However, the presence of a fluorine atom and a pyridin-4-yl-1,2,4-oxadiazol-5-yl group suggests that the compound may exhibit certain characteristics such as high electronegativity, potential aromaticity, and the ability to form complexes with metals, as seen in the spectrophotofluorometric analysis of a related compound . These properties could be relevant to the compound's solubility, stability, and its potential as a pharmacophore.

Scientific Research Applications

Role in Compulsive Eating Disorders

Research has revealed that certain compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea demonstrate significant potential in addressing compulsive eating disorders. For instance, GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, has been evaluated for its efficacy in a binge-eating model in female rats, showing that selective antagonism at OX1R might offer novel therapeutic avenues for compulsive eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Potential in Psoriasis Treatment

The compound has shown relevance in the context of psoriasis, a chronic autoimmune disease. Derivatives structurally similar to this compound have exhibited significant antipsoriatic effects in preclinical models, highlighting their potential as novel therapeutic agents for psoriasis treatment. Notably, a specific pyrazolo[3,4-d]pyrimidine derivative demonstrated potent activity in a psoriatic animal model, indicating the compound's potential as a drug candidate for psoriasis treatment (Guo-Bo Li et al., 2016).

Involvement in Antipsychotic and Procognitive Activities

Compounds similar in structure to this compound have been investigated for their potential antipsychotic and procognitive effects. A notable compound, ADX47273, a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), has exhibited promising antipsychotic-like and procognitive activities in preclinical models, indicating its potential for the development of novel therapeutic agents for psychiatric conditions (F. Liu et al., 2008).

Impact on Stress-Induced Hyperarousal

Research on structurally related compounds has also extended to the domain of stress and hyperarousal states. For instance, a selective Orexin-1 Receptor antagonist was studied for its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. The compound, known as compound 56, showed promising results in preventing the prolongation of sleep onset in a rat model of psychological stress, suggesting its potential as a therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-16-6-2-4-8-18(16)25-21(28)24-17-7-3-1-5-15(17)13-19-26-20(27-29-19)14-9-11-23-12-10-14/h1-12H,13H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMWLHWJPZRSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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